molecular formula C15H18O5 B1264810 Pavietin

Pavietin

Cat. No.: B1264810
M. Wt: 278.3 g/mol
InChI Key: TWRDEZTXYNRWDN-JTQLQIEISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Pavietin is a prenylated coumarin isolated from the leaves of the Aesculus pavia genotype . This compound has demonstrated appreciable antimicrobial properties against several pathogens, with particularly significant antifungal activity toward Guignardia aesculi , one of the main fungal parasites of Aesculus plants . The chemical structure of this compound, determined as S-6-[2-(hydroxymethyl)butoxy]-7-hydroxy-4-methyl-2H-chromen-2-one, was elucidated through comprehensive spectroscopic methods, including UV, MS, and 1D/2D NMR experiments . Research suggests a potential role for this compound in plant resistance, as it was undetectable in the closely related species Aesculus hippocastanum , which lacks resistance to the same fungal pathogens . This natural product is offered for research purposes to investigate its mechanism of action, explore its potential as an antifungal lead compound, and study plant-pathogen interactions. Please note that the primary research on this compound is from 2007, and you may need to consult recent literature for the latest developments. FOR RESEARCH USE ONLY. NOT FOR HUMAN OR VETERINARY USE.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C15H18O5

Molecular Weight

278.3 g/mol

IUPAC Name

7-hydroxy-6-[(2S)-2-(hydroxymethyl)butoxy]-4-methylchromen-2-one

InChI

InChI=1S/C15H18O5/c1-3-10(7-16)8-19-14-5-11-9(2)4-15(18)20-13(11)6-12(14)17/h4-6,10,16-17H,3,7-8H2,1-2H3/t10-/m0/s1

InChI Key

TWRDEZTXYNRWDN-JTQLQIEISA-N

Isomeric SMILES

CC[C@@H](CO)COC1=C(C=C2C(=C1)C(=CC(=O)O2)C)O

Canonical SMILES

CCC(CO)COC1=C(C=C2C(=C1)C(=CC(=O)O2)C)O

Synonyms

pavietin

Origin of Product

United States

Ii. Phytochemical Investigations and Structural Elucidation of Pavietin

Methodologies for Isolation and Purification of Pavietin from Plant Biomass

The isolation of this compound from Aesculus pavia biomass involves initial extraction followed by purification steps to obtain the compound in a pure form for structural analysis.

Solvent Extraction Techniques

This compound was successfully isolated from the alcoholic extract of A. pavia leaves. nih.govwikidata.org The use of an alcoholic solvent facilitates the extraction of coumarins and other phenolic compounds present in the plant material.

Chromatographic Separation Protocols

Chromatographic methods are crucial for separating this compound from other co-extracted compounds. Analytical High-Performance Liquid Chromatography (HPLC) has been employed for the analysis and quantitation of this compound. nih.gov This was performed on a C18 reversed-phase column (25 cm × 4.6 mm × 5 µm) using a mobile phase consisting of water (5% H₃PO₄) and methanol (B129727) in a 70:30 ratio, with a flow rate of 1 mL/min. nih.gov For the purification of co-isolated flavonoid glycosides (quercetin 3-O-α-rhamnoside, quercetin (B1663063) 3-O-α-arabinoside, and isorhamnetin (B1672294) 3-O-α-arabinoside), column chromatography utilizing reversed-phase silica (B1680970) gel was performed with a linear solvent gradient of water (5% HCOOH) and methanol. nih.govwikidata.org While the detailed purification protocol specifically for this compound using column chromatography is not explicitly detailed in the provided snippets beyond its isolation from the alcoholic extract, the use of reversed-phase chromatography for related compounds from the same extract suggests similar techniques would be applied for this compound purification.

Advanced Spectroscopic Techniques for this compound Structural Determination

The definitive structural elucidation of this compound relied on a suite of advanced spectroscopic techniques, providing detailed information about its molecular architecture, functional groups, and connectivity. nih.govwikidata.orgsigmaaldrich.comresearchgate.netfishersci.fi

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy (1D and 2D)

Nuclear Magnetic Resonance (NMR) spectroscopy, including both one-dimensional (1D) and two-dimensional (2D) experiments, was a primary tool in determining the structure of this compound. nih.govwikidata.orgsigmaaldrich.comresearchgate.netfishersci.fi Analysis of the ¹H NMR spectrum revealed key structural features, such as the presence of three singlet signals at δ 6.08, 6.78, and 7.04, which are consistent with a trisubstituted coumarin (B35378) skeleton. nih.gov Both ¹H NMR and ¹³C NMR data were acquired and analyzed. nih.gov

To establish the stereochemistry at the C-2' position, Mosher's method was applied. nih.gov This involved the preparation and subsequent ¹H NMR analysis of the 7,5'-di-(+)-MTPA and 7,5'-di-(-)-MTPA esters of this compound. nih.gov The differences in the chemical shifts of the 5'-methylene protons in the ¹H NMR spectra of these diastereomeric esters provided evidence supporting a 2' S-configuration for this compound. nih.gov Specifically, the 5'-methylene proton signals of the (-)-MTPA ester appeared as well-separated double doublets at δ 4.14 and 4.28 (J = 6.5, 10.5 Hz), while those of the (+)-MTPA ester were observed as double doublets at δ 4.19 and 4.23 (J = 6.5, 10.5 Hz). nih.gov

Mass Spectrometry (MS) for Molecular Formula Confirmation

Mass spectrometry (MS) played a vital role in confirming the molecular formula of this compound. nih.govwikidata.orgsigmaaldrich.comresearchgate.netfishersci.fi High-Resolution Fast Atom Bombardment Mass Spectrometry (HRFABMS) in positive ion mode yielded a molecular ion peak at m/z 279.1256 [M + H]⁺. nih.gov This experimentally determined mass, in conjunction with data obtained from the ¹³C NMR spectrum, established the molecular formula of this compound as C₁₅H₁₈O₅. nih.gov The calculated mass for C₁₅H₁₈O₅ [M + H]⁺ is 279.1233, showing good agreement with the observed value. nih.gov

Ultraviolet-Visible (UV) Spectroscopy for Chromophore Analysis

Ultraviolet-Visible (UV) spectroscopy was utilized to analyze the chromophoric system within the this compound molecule. nih.govwikidata.orgsigmaaldrich.comresearchgate.netfishersci.fi The UV spectrum of this compound exhibited two primary absorption bands in the regions of 220–230 nm and 310–350 nm. nih.gov Additionally, a secondary shoulder was observed at 293 nm. nih.gov These characteristic UV absorption patterns are indicative of a typical coumarin structure, supporting the classification of this compound as a coumarin derivative. nih.gov Specific reported UV absorption maxima (λmax) and their corresponding log ε values are 226 nm (3.95), 293 nm (shoulder), and 346 nm (4.26). nih.govwikipedia.org

Spectroscopic Data Summary for this compound

Spectroscopic MethodKey FindingsData
UV SpectroscopyTypical coumarin absorption pattern.λmax (log ε): 226 (3.95), 293 (sh), 346 (4.26) nm nih.govwikipedia.org
Mass SpectrometryMolecular ion peak [M + H]⁺. Confirmed molecular formula.HRFABMS m/z 279.1256 [M + H]⁺; Molecular Formula: C₁₅H₁₈O₅ nih.gov
¹H NMR SpectroscopySignals consistent with a trisubstituted coumarin skeleton and side chain.Characteristic singlets at δ 6.08, 6.78, 7.04. nih.gov Data in Table 1 of nih.gov.
¹³C NMR SpectroscopySignals consistent with the proposed carbon framework.Data in Table 1 of nih.gov.

Stereochemical Assignment of this compound

Stereochemistry, the study of the three-dimensional arrangement of atoms in molecules, is crucial for understanding the properties and biological activities of chemical compounds uou.ac.inbyjus.comchemdoodle.com. For this compound, a prenylated coumarin isolated from Aesculus pavia, determining the stereochemistry at its chiral center (C-2') was a key step in its structural elucidation acs.orgresearchgate.net.

Diastereomeric Ester Derivative Analysis (e.g., Mosher's Method)

The stereochemistry at the C-2' position of this compound was assigned using Mosher's method acs.orgresearchgate.netumn.edu. This technique involves the preparation of diastereomeric esters by reacting the alcohol with enantiomers of α-methoxy-α-trifluoromethylphenylacetic acid (MTPA) chloride acs.orgumn.edumdpi.comyoutube.com.

In the case of this compound (compound 1), treatment with (+)- and (−)-α-methoxy-α-trifluoromethylphenylacetyl chloride yielded the 7,5'-di-(+)-MTPA and 7,5'-di-(−)-MTPA esters, respectively acs.orgresearchgate.net. Analysis of the ¹H NMR spectra of these diastereomeric esters allowed for the determination of the absolute configuration at C-2' acs.orgresearchgate.netumn.edumdpi.comyoutube.com.

Specifically, the 5'-methylene proton signals in the ¹H NMR spectrum of the (−)-MTPA ester resonated as well-separated signals at δ 4.14 and 4.28 ppm (each dd, J = 6.5, 10.5 Hz). In contrast, in the spectrum of the (+)-MTPA ester, these signals appeared as doublets at δ 4.19 and 4.23 ppm (each dd, J = 6.5, 10.5 Hz) acs.orgresearchgate.net. This observed pattern of chemical shifts is consistent with a 2' S-configuration according to established principles of Mosher's method for S isomers acs.orgresearchgate.net. In MTPA esters of an S isomer, oxymethylene protons adjacent to the stereocenter and acylated with MTPA show closer signals in the spectrum of the (+)-MTPA ester compared to the (−)-MTPA derivative acs.orgresearchgate.net.

Quantitative Analytical Methods for this compound in Biological Matrices

Quantitative analysis of this compound in biological matrices, such as plant tissues, is essential for understanding its distribution, levels, and potential biological role jmb.or.krnih.govmdpi.com.

High-Performance Liquid Chromatography (HPLC) for Concentration Determination

High-Performance Liquid Chromatography (HPLC) is a widely used and effective analytical technique for the quantitative determination of compounds in complex matrices due to its high sensitivity and reproducibility jmb.or.krnih.govmeasurlabs.comresearchgate.net. For this compound, HPLC analysis has been employed to quantify its concentration in Aesculus pavia leaf tissues acs.org.

The quantitation of this compound (compound 1) was performed using HPLC on a C₁₈ reversed-phase column (25 cm × 4.6 mm × 5 µm) acs.org. The mobile phase consisted of a mixture of water (containing 5% H₃PO₄) and methanol in a ratio of 70:30, with a flow rate of 1 mL/min acs.org. Quantitative determinations were conducted using the calibration curve method acs.org. Under these conditions, this compound exhibited a retention time (tᵣ) of 9.25 min acs.org. This retention time was distinct from other coumarins previously isolated from Aesculus hippocastanum leaves, such as esculin (B1671248) (tᵣ 6.50 min), esculetin (B1671247) (tᵣ 7.90 min), fraxetin (B1674051) (tᵣ 8.12 min), and scopoletin (B1681571) (tᵣ 8.45 min), suggesting structural differences acs.org.

Assessment of Constitutive Levels and Fluctuation in Plant Tissues

Research has shown that this compound is found specifically within the leaf tissues of certain genotypes of Aesculus pavia acs.orgresearchgate.net. It was undetectable in the leaves of Aesculus hippocastanum, a related species acs.orgresearchgate.net.

This compound appears to be a constitutive component of the investigated A. pavia genotype's leaves acs.orgresearchgate.net. Its concentration was found to be approximately 0.8 mg g⁻¹ of dry material acs.orgresearchgate.net. This constitutive level exhibited fluctuations of about ±12% of the average value depending on the observation periods acs.orgresearchgate.net.

The presence of this compound in A. pavia leaves and its absence in A. hippocastanum, coupled with the observed antifungal activity of this compound against Guignardia aesculi (a fungal parasite of Aesculus species), suggests a potential role for this compound in the plant's defense mechanisms against fungal attack acs.orgresearchgate.netekb.egacs.org.

This compound Concentration in Aesculus pavia Leaf Tissue

MatrixConcentration (average)Fluctuation (approx.)
A. pavia leaves (dry material)0.8 mg g⁻¹±12%

Note: Data is based on analysis of a specific A. pavia genotype. acs.orgresearchgate.net

Comparison of Retention Times (HPLC)

CompoundRetention Time (tᵣ)
This compound9.25 min
Esculin6.50 min
Esculetin7.90 min
Fraxetin8.12 min
Scopoletin8.45 min

Note: HPLC conditions: C₁₈ reversed-phase column, water (5% H₃PO₄)–MeOH (70:30) mobile phase, 1 mL/min flow rate. acs.org

Compound Names and PubChem CIDs

Compound NamePubChem CID
This compoundNot readily available in standard PubChem search results for "this compound". Further investigation would be needed to definitively link "this compound" to a specific CID if it exists in the database under that name.

Phytochemical Investigations and Structural Elucidation of this compound

Stereochemical Assignment of this compound

Stereochemistry, the study of the three-dimensional arrangement of atoms in molecules, is a fundamental aspect of chemical science with significant implications for the properties and biological activities of compounds uou.ac.inbyjus.comchemdoodle.com. For this compound, a prenylated coumarin isolated from Aesculus pavia, establishing the precise spatial arrangement at its chiral center (C-2') was a critical component of its structural characterization acs.orgresearchgate.net.

Diastereomeric Ester Derivative Analysis (e.g., Mosher's Method)

The stereochemistry at the C-2' position of this compound was determined through the application of Mosher's method acs.orgresearchgate.netumn.edu. This widely used technique involves the chemical derivatization of a chiral alcohol with enantiomerically pure α-methoxy-α-trifluoromethylphenylacetic acid (MTPA) chloride to form diastereomeric esters acs.orgumn.edumdpi.comyoutube.com. Analysis of the nuclear magnetic resonance (NMR) spectra of these diastereomers allows for the assignment of the absolute configuration of the original alcohol umn.edumdpi.comyoutube.com.

In the specific case of this compound (referred to as compound 1 in the relevant research), the compound was reacted separately with (+)- and (−)-α-methoxy-α-trifluoromethylphenylacetyl chloride acs.orgresearchgate.net. This process yielded the corresponding 7,5'-di-(+)-MTPA and 7,5'-di-(−)-MTPA esters acs.orgresearchgate.net. Subsequent analysis of the ¹H NMR spectra of these two diastereomeric esters provided the data necessary for stereochemical assignment acs.orgresearchgate.netumn.edumdpi.com.

Detailed examination of the ¹H NMR spectra revealed distinct chemical shifts for the 5'-methylene protons in the two derivatives acs.orgresearchgate.net. In the spectrum of the (−)-MTPA ester, these protons appeared as well-separated double doublets at δ 4.14 and 4.28 ppm (each with coupling constants of J = 6.5, 10.5 Hz) acs.orgresearchgate.net. Conversely, in the spectrum obtained for the (+)-MTPA ester, the 5'-methylene proton signals were observed as doublets at δ 4.19 and 4.23 ppm (each with coupling constants of J = 6.5, 10.5 Hz) acs.orgresearchgate.net. This pattern, where the oxymethylene protons adjacent to the stereocenter show closer signals in the (+)-MTPA ester spectrum compared to the (−)-MTPA derivative, is characteristic of an S configuration at the chiral center being analyzed by Mosher's method acs.orgresearchgate.net. Based on these findings, the stereochemistry at the C-2' position of this compound was assigned as S acs.orgresearchgate.net.

Quantitative Analytical Methods for this compound in Biological Matrices

Quantitative analysis of this compound in biological matrices, particularly plant tissues, is crucial for understanding its distribution, accumulation, and potential physiological roles within the plant jmb.or.krnih.govmdpi.com. These methods enable the determination of the concentration of this compound present at a given time.

High-Performance Liquid Chromatography (HPLC) for Concentration Determination

High-Performance Liquid Chromatography (HPLC) is a robust and widely employed analytical technique for the quantitative analysis of various compounds in complex biological samples jmb.or.krnih.govmeasurlabs.comresearchgate.net. This method offers high sensitivity and the ability to provide precise and reproducible quantitative data measurlabs.com. HPLC has been successfully applied to quantify the concentration of this compound in the leaf tissues of Aesculus pavia acs.org.

For the quantitative determination of this compound (compound 1), researchers utilized HPLC with a C₁₈ reversed-phase column (25 cm × 4.6 mm × 5 µm) acs.org. The separation was achieved using a mobile phase composed of water containing 5% H₃PO₄ and methanol in a 70:30 ratio, delivered at a flow rate of 1 mL/min acs.org. The concentration of this compound was determined by employing the calibration curve method acs.org. Under these specific chromatographic conditions, this compound exhibited a retention time (tᵣ) of 9.25 minutes acs.org. This retention time was notably different from those of other coumarins previously identified in Aesculus hippocastanum leaves, such as esculin (tᵣ 6.50 min), esculetin (tᵣ 7.90 min), fraxetin (tᵣ 8.12 min), and scopoletin (tᵣ 8.45 min), indicating that this compound is structurally distinct from these compounds acs.org.

Assessment of Constitutive Levels and Fluctuation in Plant Tissues

Studies on the distribution of this compound have shown its presence exclusively within the leaf tissues of the Aesculus pavia genotype investigated acs.orgresearchgate.net. Notably, this compound was not detected in the leaves of Aesculus hippocastanum, a closely related species acs.orgresearchgate.net.

The research indicates that this compound is a constitutive component of the leaves in the studied A. pavia genotype acs.orgresearchgate.net. Its average concentration in dry leaf material was determined to be approximately 0.8 mg g⁻¹ acs.orgresearchgate.net. While present constitutively, the concentration of this compound in the leaf tissues was observed to exhibit fluctuations of approximately ±12% around the average value, depending on the specific periods of observation acs.orgresearchgate.net. The presence of this compound in A. pavia, particularly in a genotype showing resistance to fungal attack, and its absence in the susceptible A. hippocastanum, alongside its demonstrated antifungal activity against Guignardia aesculi, suggests a potential role for this coumarin in the plant's natural defense mechanisms against fungal pathogens acs.orgresearchgate.netekb.egacs.org.

This compound Concentration in Aesculus pavia Leaf Tissue

MatrixConcentration (average)Fluctuation (approx.)
A. pavia leaves (dry material)0.8 mg g⁻¹±12%

Note: Data is based on analysis of a specific A. pavia genotype. acs.orgresearchgate.net

Comparison of Retention Times (HPLC)

CompoundRetention Time (tᵣ)
This compound9.25 min
Esculin6.50 min
Esculetin7.90 min
Fraxetin8.12 min
Scopoletin8.45 min

Note: HPLC conditions: C₁₈ reversed-phase column, water (5% H₃PO₄)–MeOH (70:30) mobile phase, 1 mL/min flow rate. acs.org

Iii. Biosynthetic Pathways and Ecological Context of Pavietin Production

Elucidation of the Shikimate Pathway as Precursor to Coumarin (B35378) Biosynthesis

The biosynthesis of coumarins, including Pavietin, in plants is primarily linked to the phenylpropanoid pathway, which itself originates from the shikimate pathway. ontosight.airesearchgate.netasm.org The shikimate pathway is a crucial metabolic route found in plants, algae, fungi, and bacteria, but not in animals. rutgers.eduuzh.ch Its primary role is to provide precursors for the biosynthesis of aromatic amino acids like phenylalanine, tyrosine, and tryptophan. rutgers.eduuzh.ch In plants, the shikimate pathway also serves as the source material for various secondary metabolites, including phenylpropanoids and subsequently coumarins. rutgers.eduuzh.ch

The phenylpropanoid pathway begins with phenylalanine, which is converted into p-coumaric acid by the enzyme phenylalanine ammonia-lyase (PAL). ontosight.airesearchgate.net This p-coumaric acid then undergoes further modifications to form the basic coumarin skeleton. ontosight.airesearchgate.net

Enzymatic Steps and Key Intermediates in this compound Biosynthesis

The biosynthesis of coumarins from the phenylpropanoid pathway involves several enzymatic steps. A key step in the formation of the coumarin lactone ring is the ortho-hydroxylation of cinnamate (B1238496) derivatives. nih.gov For instance, p-coumaric acid is hydroxylated to form o-coumaric acid, which is a crucial intermediate in the biosynthesis of simple coumarins like umbelliferone. ontosight.ai Enzymes such as cinnamate 2'-hydroxylase (C2'H) and cinnamate 4'-hydroxylase (C4'H) are involved in the hydroxylation of trans-cinnamic acid to produce intermediates like 2,4-hydroxycinnamic acid, leading to the formation of coumarins such as umbelliferone, esculetin (B1671247), and scopoletin (B1681571). researchgate.netasm.org

While the precise enzymatic steps leading specifically to this compound are not fully detailed in the search results, the general coumarin biosynthetic route from the shikimate and phenylpropanoid pathways provides the foundational understanding. This compound is a prenylated coumarin acs.orgresearchgate.net, suggesting that prenylation, the addition of a prenyl group, occurs at some stage in its biosynthesis, likely catalyzed by a prenyltransferase enzyme.

Key intermediates in the general coumarin biosynthesis pathway include phenylalanine, trans-cinnamic acid, p-coumaric acid, and umbelliferone. ontosight.airesearchgate.netasm.org The specific intermediates for this compound would involve these general precursors followed by hydroxylation, methylation, and prenylation steps at specific positions on the coumarin ring and its side chains.

Subcellular Localization of this compound Biosynthetic Machinery in Plant Cells

Studies on the subcellular localization of enzymes involved in coumarin biosynthesis indicate that these processes can occur in different cellular compartments. For example, p-coumaroyl CoA 2'-hydroxylase (C2'H), an enzyme responsible for forming the coumarin lactone ring, has been shown to be localized in the cytosol in Peucedanum praeruptorum. nih.gov Similarly, 4-coumarate:CoA ligase (4CL), an enzyme important at the divergence point from general phenylpropanoid metabolism to coumarin biosynthesis, has also been found in the cytosol. frontiersin.org Another enzyme, bergaptol (B1666848) O-methyltransferase (BMT), involved in the biosynthesis of methoxylated coumarins, is located in the cytoplasm. frontiersin.org

While the specific subcellular localization of all enzymes involved in this compound biosynthesis is not explicitly mentioned, the presence of key coumarin biosynthetic enzymes in the cytosol suggests that at least some stages of this compound production occur in this compartment.

Comparative Analysis of Coumarin Biosynthesis in Resistant versus Susceptible Aesculus Species

Research indicates differences in the chemical composition, including phenolic compounds like coumarins, between Aesculus species with varying susceptibility to pests and pathogens. This compound has been isolated from an Aesculus pavia genotype that showed unusual resistance to fungal attack. acs.orgresearchgate.net Notably, this compound was undetectable in Aesculus hippocastanum, a closely related species that lacks resistance to fungal pathogens. acs.orgresearchgate.netacs.org

These findings suggest a correlation between the presence and possibly the levels of this compound and resistance in Aesculus species. While a direct comparative analysis of the entire coumarin biosynthetic pathway gene expression or enzyme activity in resistant versus susceptible Aesculus species specifically for this compound is not detailed in the provided results, the difference in this compound accumulation points towards potential variations in the biosynthetic machinery or its regulation between species with different resistance profiles. Other studies have compared volatile organic compound (VOC) profiles in susceptible and resistant Aesculus trees, showing differences that correlate with leaf damage by pests. researchgate.net The accumulation of other phenolic compounds, such as polymeric procyanidins, has also been linked to resistance in Aesculus species. nih.gov

This comparative evidence supports the hypothesis that variations in secondary metabolite biosynthesis, including coumarins like this compound, contribute to the differential resistance observed in Aesculus species.

Ecological Roles of this compound in Plant-Microbe Interactions

Plant-microbe interactions are complex relationships that can be either beneficial or antagonistic. mdpi.comuclouvain.benih.govfrontiersin.orgtaylorfrancis.com Plants produce a wide array of secondary metabolites that play crucial roles in these interactions, often acting as defense compounds against pathogens or signaling molecules. researchgate.netnih.govfrontiersin.orgmdpi.comnih.gov

Accumulation in Plant Tissues for Defensive Purposes

Coumarins are known to accumulate in various plant tissues, including leaves, fruits, and seeds, where they can inhibit the growth and sporulation of fungal pathogens. acs.orgresearchgate.net this compound has demonstrated significant antifungal activity, particularly against Guignardia aesculi, a major fungal parasite of Aesculus species. acs.orgresearchgate.netacs.org Its presence in a fungal-resistant Aesculus pavia genotype and its absence in susceptible Aesculus hippocastanum strongly suggest a role in plant defense against this pathogen. acs.orgresearchgate.netacs.org

The accumulation of this compound in the leaves of A. pavia likely serves as a chemical barrier or deterrent to fungal infection. acs.orgresearchgate.netacs.org This aligns with the general understanding that secondary metabolites, including coumarins, are part of the plant's induced or constitutive defense mechanisms against herbivores and pathogens. researchgate.netnih.govfrontiersin.orgmdpi.comnih.govfrontiersin.org The concentration-dependent inhibition of mycelial growth observed for this compound against tested microorganisms further supports its defensive function. researchgate.net

Table of Compounds and PubChem CIDs

Compound NamePubChem CID
This compound5458823
Phenylalanine614
trans-Cinnamic acid444507
p-Coumaric acid637542
o-Coumaric acid530733
Umbelliferone5280614
Esculetin5280715
Scopoletin5280460
Aesculin8221

Interactive Data Table: Antifungal Activity of this compound

PathogenThis compound Activity (Qualitative)Notes
Guignardia aesculiSignificant antifungal activityAesculus-specific fungal parasite. acs.org
Pythium ultimumWeaker activityGeneralist polyphagous fungus. acs.org
Fusarium basiliciWeaker activityAesculus nonhost fungus. acs.org
Pseudomonas fluorescensAppreciable antimicrobial propertiesBacterium. researchgate.net

Interactive Data Table: this compound Content in Aesculus Species

Aesculus SpeciesResistance to Fungal PathogensThis compound Content
Aesculus pavia (HBT genotype)Unusual resistance acs.orgresearchgate.netDetectable acs.orgresearchgate.net
Aesculus hippocastanumLacking resistance acs.orgresearchgate.netacs.orgUndetectable acs.orgresearchgate.netacs.org

Iv. Biological Activities and Mechanistic Studies of Pavietin

Antifungal Efficacy of Pavietin

Research indicates that this compound exhibits significant antifungal properties, demonstrating varying degrees of efficacy against different fungal species. plantaedb.comnih.govresearchgate.netctdbase.org

Specific Activity against Aesculus-Specific Fungal Pathogens (e.g., Guignardia aesculi)

This compound has shown notable activity against Guignardia aesculi, a fungal pathogen known to specifically affect Aesculus species. plantaedb.comnih.govresearchgate.netctdbase.orgnih.gov In comparative tests, this compound demonstrated stronger activity against G. aesculi than against other tested fungal pathogens and the bacterium Pseudomonas fluorescens. plantaedb.com

Broader Spectrum Antifungal Activity against Generalist Fungi (e.g., Pythium ultimum, Fusarium basilici)

Beyond its specific activity, this compound also exhibits inhibitory effects on a broader range of fungi, although its potency can vary depending on the fungal genotype. plantaedb.com Studies using a filter disk method indicated weaker activity against the generalist polyphagous Pythium ultimum and Fusarium basilici, which is not a typical pathogen of Aesculus. plantaedb.comnih.gov Pythium ultimum is recognized as a widespread and destructive soilborne oomycete pathogen affecting plant roots. uni.lu Fusarium basilici is known to cause wilt and crown rot in sweet basil. More detailed antifungal screening where this compound was added to the growth medium revealed appreciable inhibitory activity against various phytopathogens. plantaedb.com At the highest tested concentration, this compound was effective against Penicillium expansum, while showing the lowest activity against Alternaria dianthi, Fusarium oxysporum dianthi, and Rhizopus stolonifer. plantaedb.com An intermediate level of inhibition was observed for other fungi included in the assays. plantaedb.com

Evaluation of Mycelial Growth Inhibition In Vitro

In vitro evaluations of this compound's antifungal activity have included assessing its ability to inhibit mycelial growth. These studies have been conducted using methods such as the filter disk method and by incorporating this compound directly into the fungal growth medium. plantaedb.com A concentration-dependent inhibition of mycelial growth has been observed across the tested microorganisms. plantaedb.com The extent of inhibition can be quantified by measuring the diameter of fungal colonies in the presence of the compound compared to control groups.

Detailed data on mycelial growth inhibition percentages for various fungal species at different this compound concentrations have been reported. plantaedb.com

Interactive Data Table: Mycelial Growth Inhibition by this compound (Filter Disk Method)

Fungal SpeciesThis compound Concentration (mg/disk)Growth Percentage (% of control)
Fusarium basilici0.1569.9
1.558.8
15.050.6
Guignardia aesculi0.1548.4
1.529.9
15.0Data not available
Pythium ultimum0.1593.6
1.586.2
15.076.1
Alternaria dianthi15.093.6
Fusarium oxysporum dianthi15.094.0
Penicillium expansum15.048.4
Polyporus marginatus15.076.1
Rhizopus stolonifer15.068.1
Trichoderma viride15.061.5

Note: Data compiled from a preliminary screening using the filter disk method. plantaedb.com

Interactive Data Table: Mycelial Growth Inhibition by this compound (Added to Medium)

Fungal SpeciesThis compound Concentration (µmol/L)Growth Percentage (% of control)
Alternaria dianthi20094.0
Fusarium oxysporum dianthi20093.6
Guignardia aesculi20029.9
Penicillium expansum20048.4
Polyporus marginatus20076.1
Rhizopus stolonifer20068.1
Trichoderma viride20061.5
Fusarium basilici20050.6
Pythium ultimum20076.1

Note: Data compiled from antifungal screening with this compound added to the growth medium. plantaedb.com

Assessment of Antimicrobial Properties beyond Fungi

In addition to its antifungal effects, this compound has been assessed for broader antimicrobial properties. It demonstrated appreciable activity against several pathogens, including the bacterium Pseudomonas fluorescens. plantaedb.comnih.govresearchgate.net However, its activity against P. fluorescens was found to be weaker compared to its effect on Guignardia aesculi. plantaedb.com

Role of this compound as a Phytoalexin or Constitutive Defense Compound in Plants

The distribution and presence of this compound in Aesculus pavia suggest a potential role in the plant's defense system. This compound has been detected exclusively in the leaf tissues of a specific A. pavia genotype (HBT) known for its unusual resistance to fungal attack, while being undetectable in Aesculus hippocastanum, a closely related species that lacks such resistance. plantaedb.comnih.govresearchgate.net The consistent presence of this compound in the leaves of the A. pavia HBT genotype at a concentration of approximately 0.8 mg g−1 dry material suggests it functions as a constitutive defense compound. plantaedb.com Coumarins, as a class of plant metabolites, are generally considered to act as phytoalexins, compounds produced by plants in response to pathogen attack. nih.gov The selective antifungal activity of this compound, particularly against G. aesculi, further supports its potential role in the plant's defense against fungal pathogens. plantaedb.com The possible involvement of this compound in plant resistance mechanisms has been a subject of discussion in related research. nih.govresearchgate.net

Comparative Biological Activity of this compound versus Co-isolated Flavonoid Glycosides

This compound was isolated from Aesculus pavia leaves alongside three known flavonoid glycosides: quercetin (B1663063) 3-O-α-rhamnoside (quercitrin), quercetin 3-O-α-arabinoside, and isorhamnetin (B1672294) 3-O-α-arabinoside (distichin). plantaedb.comnih.govresearchgate.net Comparative biological testing revealed a significant difference in activity between this compound and a mixture of these co-isolated flavonoids. While this compound demonstrated appreciable antifungal activity, the mixture of flavonoids (quercitrin, quercetin 3-O-α-arabinoside, and isorhamnetin 3-O-α-arabinoside) showed weak or no inhibitory activity against Guignardia aesculi, Pythium ultimum, and Fusarium basilici in the same assays. plantaedb.comnih.govresearchgate.netctdbase.org This comparison highlights the distinct and more potent antifungal properties of this compound compared to the co-occurring flavonoid glycosides in A. pavia.

V. Structure Activity Relationship Sar Studies and Rational Design of Pavietin Analogues

Impact of Structural Modifications on the Bioactivity of Pavietin

Synthetic Strategies for Novel this compound Derivatives and Related Coumarin (B35378) Scaffolds

This compound was initially isolated as a natural product from Aesculus pavia. acs.orgresearchgate.net While the synthesis of this compound itself or its direct derivatives is not detailed in the provided information, the synthesis of coumarin derivatives in general is a well-established area of organic chemistry. Various synthetic strategies exist for constructing the coumarin scaffold and introducing diverse substituents. These methods include, but are not limited to, Pechmann condensation, Knoevenagel reaction, Claisen rearrangement, Wittig reaction, and Baylis-Hillman reaction. chemmethod.comnih.gov More specific methods involving reactions like chlorosulfonation and subsequent coupling reactions have also been reported for synthesizing coumarin derivatives with various functionalities and heterocyclic systems attached to the coumarin core. chemmethod.comchiet.edu.eg These established synthetic methodologies for coumarin scaffolds provide a foundation upon which strategies for the synthesis of novel this compound derivatives could be developed to explore their biological activities.

Investigation of Molecular Targets and Mechanisms of Action for this compound's Bioactivity

This compound exhibits appreciable antimicrobial properties, particularly significant antifungal activity against Guignardia aesculi, a major fungal parasite of Aesculus species. acs.orgresearchgate.netbenthamopen.comresearchgate.net It also shows weaker activity against Pythium ultimum and Fusarium basilici. benthamopen.comresearchgate.net The precise molecular targets and mechanisms of action responsible for this compound's antifungal activity have not been explicitly elucidated in the provided search results. However, antifungal agents commonly exert their effects by targeting essential fungal cellular components or processes, such as the cell membrane or cell wall synthesis, or inhibiting key enzymes in metabolic pathways like ergosterol (B1671047) biosynthesis. frontiersin.orgmdpi.commdpi.com For other antifungal coumarins, molecular docking studies have hypothesized lanosterol (B1674476) 14α-demethylase (CYP51), an enzyme involved in ergosterol biosynthesis, as a putative target. mdpi.com Further research is needed to determine if similar mechanisms are involved in this compound's antifungal action.

Computational Modeling and Molecular Docking Studies (e.g., against Fungal Ergosterol Biosynthesis Enzymes)

While computational modeling and molecular docking studies are valuable tools for investigating potential molecular targets and binding interactions of bioactive compounds mdpi.comnih.govajol.infofrontiersin.org, no specific reports on computational studies involving this compound were found in the provided search results. Studies on other coumarins and antifungal agents have utilized molecular docking to predict binding modes and affinities to potential targets, including fungal enzymes like CYP51. mdpi.commdpi.comdntb.gov.uaresearchgate.netscilit.com Applying these computational approaches to this compound could provide insights into its potential molecular targets and help elucidate its mechanism of action against fungi.

Influence of Stereochemistry on the Biological Profile of this compound and its Derivatives

The stereochemistry of this compound at the C-2' position has been determined to be (S) using Mosher's method. acs.orgresearchgate.net Stereochemistry is known to play a crucial role in the biological activity of many compounds, as different stereoisomers can exhibit significant differences in their interactions with biological targets, leading to varying pharmacological profiles. nih.govuou.ac.inmdpi.com Although the biological activity of the (R)-enantiomer or other possible stereoisomers of this compound is not discussed in the provided information, the determination of this compound's (S) configuration is an important step in understanding its specific biological interactions. Further studies comparing the activity of (S)-Pavietin with its stereoisomers would be valuable for a comprehensive understanding of the influence of stereochemistry on its biological profile.

Antifungal Activity Data

This compound has demonstrated antifungal activity against several fungal species. Preliminary screening using the filter disk method showed significant activity against Guignardia aesculi and weaker activity against Pythium ultimum and Fusarium basilici at a concentration of 15 mg/disk. benthamopen.comresearchgate.net More detailed screening by incorporating this compound into the growth medium also showed appreciable antimicrobial properties against several pathogens, including Alternaria alternata, A. dianthi, and Aspergillus species. researchgate.net

Fungal SpeciesActivity (Filter Disk, 15 mg/disk)Activity (Incorporated in Medium)
Guignardia aesculiSignificant activityAppreciable antimicrobial properties researchgate.net
Pythium ultimumWeaker activity-
Fusarium basiliciWeaker activity-
Alternaria alternata-Appreciable antimicrobial properties researchgate.net
A. dianthi-Appreciable antimicrobial properties researchgate.net
Aspergillus species-Appreciable antimicrobial properties researchgate.net

Note: Specific quantitative data (e.g., inhibition zone diameters or MIC values) for all tested fungi and concentrations were not consistently available across the provided snippets to create a comprehensive table.

Vi. Advanced Research Avenues and Future Perspectives in Pavietin Research

Application of Omics Technologies (e.g., Transcriptomics, Metabolomics) to Understand Pavietin Regulation and Function

The application of omics technologies, such as transcriptomics and metabolomics, holds significant promise in unraveling the complex regulatory networks and biological functions associated with this compound in Aesculus species. Metabolomics, which involves the comprehensive analysis of metabolites in a biological system, can provide insights into the levels and profiles of this compound and other related compounds under different conditions, such as pathogen challenge or environmental stress. repec.orgmdpi.complos.org Targeted metabolomics, for instance, allows for the accurate quantitation of specific metabolites like this compound. mdpi.com Studies utilizing metabolomics have successfully differentiated plant varieties based on their metabolite profiles, highlighting the potential of this approach to understand the chemical diversity within Aesculus and its correlation with traits like disease resistance. repec.orgplos.org

Genetic Engineering Approaches to Enhance this compound Production in Aesculus Species

Given the potential defensive role of this compound, enhancing its production in susceptible Aesculus species through genetic engineering presents a promising avenue for improving disease resistance. Genetic engineering techniques allow for the modification of an organism's DNA to introduce new traits or enhance existing ones. isaaa.orgforskningsetikk.nobyjus.com In the context of secondary metabolites like this compound, this could involve identifying and overexpressing the genes responsible for this compound biosynthesis or introducing genes from high-producing A. pavia genotypes into susceptible species. isaaa.orgforskningsetikk.nobyjus.comnih.gov

Research into the genetic basis of coumarin (B35378) biosynthesis in Aesculus is ongoing. While the complete biosynthetic pathway of this compound has not been fully elucidated, studies have identified coumarin glycoside biosynthetic genes in Aesculus. researchgate.net Understanding these genes and their regulation is a critical first step for genetic engineering efforts. Techniques such as gene stacking, which allows for the expression of multiple genes simultaneously, could be employed to introduce the entire this compound biosynthetic pathway into a recipient plant. nih.gov While challenges exist in genetically engineering woody plants like Aesculus, advancements in plant genetic engineering toolkits, including the development of efficient transformation methods and regulatory elements, are continuously being made. nih.govnih.gov Successful genetic engineering in other plant species for enhanced production of valuable compounds demonstrates the feasibility of this approach. nih.govnih.gov

Exploration of this compound as a Lead Compound for Agrochemical Development

This compound's demonstrated antifungal activity against Guignardia aesculi suggests its potential as a lead compound for the development of novel agrochemicals. nih.govacs.orgresearchgate.netacs.org Natural products from plants have historically served as valuable sources for the discovery of pesticides and other agrochemicals. The unique chemical structure of this compound, a prenylated coumarin, could offer a new mode of action against plant pathogens, potentially addressing issues of resistance development to existing agrochemicals.

Further research is needed to fully evaluate this compound's spectrum of activity against a wider range of plant pathogens, its efficacy in field conditions, its stability, and its environmental impact. Structure-activity relationship studies could be conducted to identify key structural features responsible for its antifungal activity, which could then guide the synthesis of more potent and stable analogs. While the search results mention coumarin derivatives being studied for antimicrobial activity and the use of natural products in agrochemicals, specific details on this compound's development as a commercial agrochemical are not available. jst.go.jpscribd.comepa.gov However, the growing interest in natural and biologically derived pesticides aligns with the potential of compounds like this compound. epa.gov

Investigating Synergistic Effects of this compound with Other Plant Metabolites

Plants produce a diverse array of secondary metabolites, which often interact with each other to provide a cumulative defense against pests and pathogens. lorarichards.comresearchgate.netnuevo-group.comnih.gov Investigating potential synergistic effects between this compound and other metabolites present in Aesculus pavia could reveal more effective defense strategies employed by the plant. For instance, A. pavia also contains flavonol glycosides, although these showed weak or no antifungal activity individually in initial tests. nih.govacs.orgresearchgate.net However, combinations of compounds can exhibit synergistic effects where their combined activity is greater than the sum of their individual activities. lorarichards.comresearchgate.netnuevo-group.comnih.gov

Research into synergistic interactions among plant metabolites is an active area, with studies showing that mixtures of compounds can have enhanced effects on herbivores and pathogens. lorarichards.comresearchgate.netnuevo-group.comnih.govnih.gov For example, synergistic antifungal effects have been observed between metabolites from different endophytes. nih.gov Similarly, combinations of plant extracts have shown enhanced antibacterial activity compared to individual extracts. researchgate.net Exploring combinations of this compound with other coumarins, flavonoids, saponins (B1172615) (also found in Aesculus), or other compound classes present in A. pavia could lead to the identification of synergistic mixtures with enhanced antifungal potency. researchgate.netdrugs.com This could have implications for both understanding the plant's natural defense and for developing synergistic agrochemical formulations.

Elucidation of Signaling Pathways Modulated by this compound in Plant Immunity

Understanding how this compound exerts its effects at the molecular level, particularly in the context of plant immunity, is crucial for fully appreciating its biological role and potential applications. This involves elucidating the signaling pathways that are modulated by this compound upon pathogen perception. Plants possess intricate immune systems that involve the recognition of pathogen-associated molecular patterns (PAMPs) or effector molecules, triggering downstream signaling cascades that lead to defense responses.

Research could focus on identifying the plant receptors or target proteins that interact with this compound. Following interaction, this compound might influence key components of plant immune signaling pathways, such as those involving reactive oxygen species (ROS) production, calcium influx, or the activation of defense genes regulated by transcription factors. Transcriptomic analysis of Aesculus tissues treated with this compound or challenged with Guignardia aesculi could help identify genes involved in defense responses that are up- or down-regulated in the presence of this compound. science.govresearchgate.netscience.govbiorxiv.org While direct studies on this compound's modulation of specific plant immunity signaling pathways were not found, research in other plant systems has successfully identified signaling components and pathways involved in defense against pathogens.

Further research using techniques such as gene silencing or overexpression of candidate genes in Aesculus could help confirm the involvement of specific signaling pathways in this compound-mediated resistance. Understanding these molecular mechanisms could provide valuable insights into plant-pathogen interactions and potentially lead to strategies for enhancing plant immunity through targeted interventions.

Q & A

Basic Research Questions

Q. How to formulate a research question for studying Pavietin’s mechanism of action?

  • Methodological Answer : Use the PICOT framework (Population, Intervention, Comparison, Outcome, Timeframe) to structure hypotheses. For example:

  • Population: In vitro cell lines (e.g., cancer cells).
  • Intervention: this compound exposure at varying concentrations.
  • Comparison: Untreated control groups.
  • Outcome: Apoptosis markers (e.g., caspase-3 activation).
  • Timeframe: 24–72 hours post-treatment.
    This framework ensures specificity and relevance to biological systems .

Q. What experimental methodologies are recommended for synthesizing and characterizing this compound derivatives?

  • Answer : Follow standardized protocols for organic synthesis:

  • Synthesis : Use catalytic asymmetric methods to ensure enantiomeric purity, with reaction conditions (temperature, solvent) optimized via DOE (Design of Experiments) .
  • Characterization : Employ NMR (¹H/¹³C), HPLC-MS, and X-ray crystallography. For purity, include elemental analysis and chromatographic data (Table 1).
  • Table 1 : Example characterization data for this compound analogs:
CompoundYield (%)Purity (HPLC)Melting Point (°C)
PA-0178>99%152–154
PA-026598%148–150
Refer to guidelines for reproducible experimental reporting .

Q. How to design a dose-response study for this compound in preclinical models?

  • Answer :

  • Use logarithmic dosing (e.g., 0.1–100 µM) to capture EC₅₀/IC₅₀ values.
  • Include positive controls (e.g., known apoptosis inducers) and vehicle controls.
  • Apply ANOVA with post-hoc tests (e.g., Tukey’s) for statistical validation .

Advanced Research Questions

Q. How to resolve contradictions in this compound’s reported pharmacokinetic data across studies?

  • Answer : Conduct a systematic review using PRISMA guidelines:

Aggregate data from peer-reviewed studies (e.g., bioavailability, half-life).

Identify variables causing discrepancies (e.g., animal models, administration routes).

Perform meta-analysis with heterogeneity tests (I² statistic).
Example finding: Discrepancies in oral bioavailability (20–60%) may stem from formulation differences (e.g., lipid-based vs. aqueous carriers) .

Q. What computational strategies validate this compound’s target binding affinity?

  • Answer : Combine molecular docking (AutoDock Vina) and MD simulations (GROMACS):

  • Dock this compound into crystal structures of target proteins (e.g., Bcl-2).
  • Simulate binding stability over 100 ns; analyze RMSD and binding free energy (MM-PBSA).
  • Cross-validate with SPR (Surface Plasmon Resonance) experimental data .

Q. How to optimize experimental protocols for this compound’s stability under physiological conditions?

  • Answer :

  • Use QbD (Quality by Design) principles:
  • Critical parameters: pH (5.0–7.4), temperature (37°C), serum protein interaction.
  • Response variables: Degradation rate (%/hour), active metabolite formation.
  • Apply DOE to identify optimal storage buffers (e.g., PBS vs. cell culture media) .

Q. What statistical methods address variability in this compound’s cytotoxicity assays?

  • Answer :

  • Normalize data using Z-score or log2 transformation .
  • Use mixed-effects models to account for batch effects (e.g., plate-to-plate variability).
  • Validate with bootstrapping (1,000 iterations) to estimate confidence intervals .

Data Analysis and Reporting Standards

Q. How to structure a manuscript reporting this compound’s antitumor efficacy?

  • Answer : Follow IMRaD (Introduction, Methods, Results, and Discussion) format:

  • Methods: Detail animal ethics approval (IACUC), sample size calculations, and blinding protocols.
  • Results: Include Kaplan-Meier survival curves and hazard ratios (Table 2).
  • Discussion: Contrast findings with existing literature (e.g., paclitaxel mechanisms) .

Q. How to ensure reproducibility in this compound-related research?

  • Answer :

  • Deposit raw data (e.g., NMR spectra, RNA-seq files) in public repositories (Zenodo, GEO).
  • Use FAIR principles (Findable, Accessible, Interoperable, Reusable) for metadata .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.